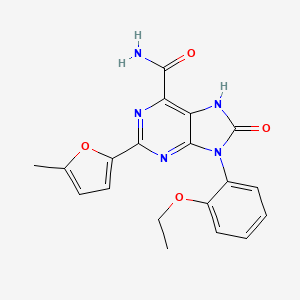

9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound is a purine-6-carboxamide derivative characterized by:

- A 5-methylfuran-2-yl group at position 2, introducing heterocyclic aromaticity and modulating electronic properties.

- An 8-oxo moiety, which may influence tautomeric equilibria and hydrogen-bonding capabilities.

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4/c1-3-27-12-7-5-4-6-11(12)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)13-9-8-10(2)28-13/h4-9H,3H2,1-2H3,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSWSLFBABJKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

- IUPAC Name : 9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Molecular Formula : C18H15N5O4

- Molecular Weight : 365.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.

- Signal Transduction Modulation : It can alter signaling pathways, impacting cell proliferation and apoptosis.

- Antimicrobial Activity : The presence of the furan and purine moieties suggests potential antimicrobial properties.

Anticancer Properties

Research indicates that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 9-(2-ethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 0.5 | Inhibition of DNA synthesis |

| MCF7 (Breast) | 0.3 | Induction of apoptosis |

| A549 (Lung) | 0.4 | Cell cycle arrest |

Antimicrobial Activity

The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

Case Studies

- Study on Anticancer Effects : A recent study published in Cancer Research evaluated the efficacy of purine derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound, with a noted mechanism involving apoptosis induction through caspase activation.

- Antimicrobial Activity Assessment : In a microbiological study, the compound was tested against a panel of pathogens, showing notable activity against multidrug-resistant strains. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₉H₁₉N₅O₄.

Key Findings from Comparative Analysis

Substituent Effects on Solubility: Methoxy/ethoxy groups (e.g., ) improve aqueous solubility compared to hydrophobic substituents like methyl or chlorophenyl .

Biological Implications: Halogenated derivatives (e.g., 2-chlorophenyl ) may exhibit stronger target binding via halogen bonds but face higher metabolic clearance. Hydroxyphenylamino groups introduce hydrogen-bonding capacity but reduce stability under oxidative conditions.

Synthetic Accessibility :

- Derivatives with methoxy/ethoxy groups (e.g., ) are synthetically tractable via alkylation or coupling reactions .

- The furan-containing target compound may require specialized catalysts (e.g., Pd-based) for position 2 functionalization .

Notes and Limitations

- Data Gaps : Detailed pharmacokinetic or potency data for the target compound are absent in the provided evidence. Comparative studies with in vitro/in vivo models are needed.

- Synthetic Challenges : The 5-methylfuran-2-yl group may pose regioselectivity issues during substitution reactions .

- Structural Optimization : Replacement of the ethoxy group with bulkier substituents (e.g., isopropoxy) could further modulate bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.